Identification and Characterization of 2,4-Difluoro-3-(trifluoromethyl)aniline
Identification and Characterization of 2,4-Difluoro-3-(trifluoromethyl)aniline
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and handling of 2,4-Difluoro-3-(trifluoromethyl)aniline, a highly functionalized aromatic amine. As a substituted aniline, this compound and its isomers are of significant interest to researchers in drug discovery and materials science, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) and fluoro- (-F) groups.[1][2][3] The inclusion of a -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making trifluoromethylanilines valuable building blocks in medicinal chemistry.[1][4] This document outlines the definitive analytical workflows for structural confirmation, discusses key considerations in its synthesis, and provides essential safety protocols for laboratory professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Positive identification of the correct isomer is paramount in research and development, as even minor positional changes of substituents can dramatically alter biological activity and chemical reactivity. While a specific CAS Number for the 2,4-Difluoro-3-(trifluoromethyl)aniline isomer is not prominently listed in major chemical databases, we can define its core properties and use data from closely related isomers to predict its characteristics and establish a robust identification protocol.
Core Molecular Identifiers:
-
Molecular Formula: C₇H₄F₅N
-
Molecular Weight: 197.11 g/mol
-
InChI Key (Isomer Dependent): An InChIKey for a related isomer, 2,4-Difluoro-5-(trifluoromethyl)aniline, is FFQALBCXGPYQGT-UHFFFAOYSA-N.[5] A unique key would be generated for the 3-trifluoromethyl isomer upon its synthesis and registration.
Predicted Physical Properties: The physical state is anticipated to be a liquid or a low-melting solid at room temperature. It is expected to be soluble in common organic solvents like chloroform (CDCl₃), methanol, and dimethyl sulfoxide (DMSO).
| Property | Predicted/Comparative Value | Source/Rationale |
| CAS Number | Not readily available. A close isomer, 2,4-Difluoro-5-(trifluoromethyl)aniline, is 261944-56-3 . | [5] |
| Molecular Formula | C₇H₄F₅N | Based on structure |
| Molecular Weight | 197.11 g/mol | |
| Physical Form | Liquid or Solid | |
| Purity | Typically >97% for research-grade chemicals. | [5] |
Spectroscopic and Analytical Characterization
A multi-technique analytical approach is essential for the unambiguous structural elucidation of 2,4-Difluoro-3-(trifluoromethyl)aniline and its differentiation from other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise substitution pattern on the aniline ring. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including coupling constants (J-values), provides definitive structural proof.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show two distinct multiplets corresponding to the two aromatic protons. The key diagnostic will be the splitting patterns (coupling) between these protons and with the adjacent fluorine atoms. For the 3-CF₃ isomer, one would expect to see coupling between H-5 and F-4, and between H-6 and F-4.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons directly bonded to fluorine will appear as doublets (C-F coupling), and the trifluoromethyl carbon will appear as a quartet due to coupling with its three fluorine atoms. The chemical shifts and ¹JCF, ²JCF, etc., coupling constants are diagnostic.
-
¹⁹F NMR: This spectrum is crucial. It will show three distinct signals: two for the aromatic fluorines and one for the CF₃ group. The coupling between F-2 and F-4, and their respective couplings to adjacent protons, will confirm their positions.
-
Illustrative Data from Related Isomers:
-
For 4-Fluoro-3-(trifluoromethyl)aniline , the ¹H NMR spectrum shows aromatic signals around 6.7-7.0 ppm.[6]
-
Spectra for 2-Fluoro-3-(trifluoromethyl)aniline are also available for comparison.[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that can support the structural assignment.
Experimental Protocol: MS Analysis
-
Technique: Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion ([M+H]⁺).
-
Analysis:
-
The high-resolution mass spectrum should confirm the molecular formula C₇H₄F₅N with a monoisotopic mass of approximately 197.0318 Da.
-
The EI fragmentation pattern will likely show losses of HF, CF₂, or other characteristic fragments. The mass spectrum for the related 2,4-Difluoroaniline shows a molecular ion peak at m/z 129.[8][9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Experimental Protocol: IR Analysis
-
Technique: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Data Analysis: Look for characteristic absorption bands.
| Functional Group | Wavenumber Range (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amine) | 3300-3500 | Two distinct sharp bands (primary amine). |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp bands, typically weaker than N-H.[10] |
| C=C Stretch (Aromatic) | 1400-1600 | Multiple sharp bands.[10] |
| C-F Stretch (Aryl-F) | 1100-1400 | Strong, intense bands.[11] |
| C-F Stretch (-CF₃) | 1100-1350 | Very strong, often multiple, intense bands. |
The workflow for definitive identification is summarized in the diagram below.
Caption: Workflow for the definitive analytical identification of the target compound.
Synthesis and Mechanistic Insights
The synthesis of poly-substituted anilines often involves multi-step processes, typically starting from a less complex nitrobenzene precursor followed by reduction. The choice of synthetic route is governed by the directing effects of the substituents.
A plausible synthetic route could start from a commercially available difluoronitrobenzene or trifluoromethyl-nitrobenzene, followed by electrophilic halogenation or nitration and subsequent functional group interconversion. For instance, the synthesis of 2,4-difluoroaniline often starts from 2,4,5-trichloronitrobenzene via fluorination and subsequent reduction.[12][13]
Illustrative Synthetic Pathway Concept: A common strategy involves the catalytic hydrogenation of the corresponding nitro-compound.
Caption: Conceptual final step in the synthesis via catalytic reduction.
Causality in Synthesis: The choice of a palladium-on-carbon (Pd/C) catalyst is standard for the reduction of aromatic nitro groups to anilines due to its high efficiency and selectivity.[14] The reaction is typically performed under a hydrogen atmosphere in a protic solvent like methanol or ethanol. This method is generally clean and high-yielding.
Applications in Research and Development
Fluorinated anilines are critical precursors for a wide range of pharmaceuticals and agrochemicals.[15][16]
-
Medicinal Chemistry: The title compound serves as a scaffold. The aniline group can be readily derivatized to form amides, ureas, or sulfonamides, while the fluorinated aromatic ring modulates the electronic and lipophilic properties of the final drug candidate.[3][4] For example, related fluoroanilines are key intermediates in the synthesis of quinolone antibiotics like ciprofloxacin and levofloxacin.[2]
-
Materials Science: These molecules can be used in the synthesis of advanced polymers, liquid crystals, and other materials where the high electronegativity and stability of the C-F bond are advantageous.[15]
Safety, Handling, and Storage
Substituted anilines, particularly halogenated ones, should be handled with care as they are often toxic and can be absorbed through the skin.
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[17][18][19] All handling should be performed in a properly operating chemical fume hood.[20]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[19] Causes serious eye irritation.[17] May cause respiratory irritation.
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17][18]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[18][20]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[19][20]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[18]
References
-
Supplementary Data - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... - ResearchGate. ResearchGate. [Link]
-
Material Safety Data Sheet. (2008, October 11). Alfa Aesar. [Link]
-
2,4-Difluoroaniline - NIST WebBook. NIST. [Link]
-
The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. (2025, October 23). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Vanderbilt University. [Link]
-
2,4-difluoro-3-(trifluoromethoxy)aniline (C7H4F5NO) - PubChemLite. PubChemLite. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprint server. [Link]
-
Method of preparing 2,4-difluoroaniline - European Patent Office - EP 0001825 B1. Google Patents. [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC. PMC. [Link]
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents.
-
The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. SciSpace. [Link]
-
2,4-Difluoroaniline - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. ResearchGate. [Link]
-
2,4-Difluoroaniline | C6H5F2N - PubChem. PubChem. [Link]
- EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC. PMC. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. PMC. [Link]
-
2-Fluoro-3-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. jelsciences.com [jelsciences.com]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. 2,4-Difluoro-5-(trifluoromethyl)aniline | 261944-56-3 [sigmaaldrich.com]
- 6. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2,4-Difluoroaniline [webbook.nist.gov]
- 9. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. scispace.com [scispace.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 14. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. abdurrahmanince.net [abdurrahmanince.net]
